2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-
Description
Systematic Nomenclature and Structural Classification
The compound 4,4'-(1,2-ethanediylbis(oxy))bis(2H-1-benzopyran-2-one) derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure, 2H-1-benzopyran-2-one (coumarin), features a benzene ring fused to a pyrone moiety. The prefix 4,4'- indicates that two coumarin units are substituted at their fourth positions, linked via a 1,2-ethanediylbis(oxy) bridge. This bridge consists of an ethylene chain (-CH2-CH2-) with oxygen atoms at both ends, connecting the phenolic oxygen groups of the coumarins.
| Property | Value |
|---|---|
| Systematic IUPAC Name | 4,4'-(1,2-Ethanediylbis(oxy))bis(2H-1-benzopyran-2-one) |
| CAS Registry Number | 155272-64-3 |
| Molecular Formula | C20H14O6 |
| Molecular Weight | 350.34 g/mol |
The molecular architecture places this compound within the broader class of bis-coumarins, which are dimeric structures formed through various bridging strategies. X-ray crystallographic studies of analogous bis-coumarins, such as 3,3'-(phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one), reveal planar coumarin units connected via non-planar bridges, influencing packing motifs and intermolecular interactions.
Historical Context of Bis-Coumarin Derivatives in Heterocyclic Chemistry
Bis-coumarins have garnered attention since the mid-20th century, initially for their role as anticoagulants. However, the compound 4,4'-(1,2-ethanediylbis(oxy))bis(2H-1-benzopyran-2-one) emerged more prominently in the context of green chemistry advancements. Traditional synthesis routes for bis-coumarins relied on acid- or base-catalyzed condensation, often requiring toxic solvents and prolonged reaction times. A paradigm shift occurred with the introduction of catalyst-free methodologies, such as the ethylene glycol-mediated synthesis of benzylidene-bis-(4-hydroxycoumarin)s.
Recent innovations include nano-MoO3-catalyzed protocols under solvent-free conditions, which enhance reaction efficiency and reduce environmental impact. These methods align with the principles of atom economy and waste minimization, reflecting the growing emphasis on sustainable heterocyclic synthesis. The ethylene-bridged derivative exemplifies how bridging strategies can modulate electronic properties, as evidenced by comparative studies of bis-coumarins in photophysical applications.
Positional Isomerism in Ethylene-Bridged Oxygenated Coumarin Systems
Positional isomerism in ethylene-bridged coumarins arises from variations in the substitution pattern of the oxygen atoms and the bridging group. For 4,4'-(1,2-ethanediylbis(oxy))bis(2H-1-benzopyran-2-one), the oxygen atoms are exclusively located at the 4-positions of both coumarin units. Contrasting this with isomers such as 3,3'-(phenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one) highlights how bridge placement affects molecular geometry and reactivity.
| Isomer | Bridge Position | Key Structural Feature |
|---|---|---|
| 4,4'-(1,2-Ethanediylbis(oxy))bis-coumarin | 4,4' | Ethylene dioxy bridge between C4 atoms |
| 3,3'-(Phenylmethylene)bis-coumarin | 3,3' | Phenylmethylene bridge between C3 atoms |
The 4,4'-substitution pattern confers enhanced symmetry and electronic conjugation compared to 3,3'-isomers, as demonstrated by UV-Vis spectroscopy studies of related compounds. Crystallographic data further reveal that 4,4'-bridged coumarins adopt more coplanar arrangements, facilitating π-π stacking interactions in the solid state. Such structural insights inform the design of materials with tailored optoelectronic properties, underscoring the importance of positional isomerism in molecular engineering.
Properties
CAS No. |
155272-64-3 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[2-(2-oxochromen-4-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C20H14O6/c21-19-11-17(13-5-1-3-7-15(13)25-19)23-9-10-24-18-12-20(22)26-16-8-4-2-6-14(16)18/h1-8,11-12H,9-10H2 |
InChI Key |
YOMJUMFQCVQITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCOC3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Domino Reaction Approach
- A novel enzymatic synthesis method uses alkaline protease from Bacillus licheniformis (BLAP) to catalyze a domino Knoevenagel condensation followed by intramolecular transesterification to form 2H-1-benzopyran-2-one derivatives.
- This method allows selective formation of coumarin derivatives under mild conditions, with control over chemoselectivity by adjusting reaction parameters such as pH, temperature, and substrate concentration.
- Although this method primarily targets monomeric coumarin derivatives, it provides a green and efficient route that could be adapted for bis-substituted compounds by using bifunctional linkers like 1,2-ethanediylbis(oxy) units to connect two coumarin moieties enzymatically.
Classical Organic Synthesis via Etherification
- The bis-coumarin ether linkage is typically formed by nucleophilic substitution reactions where hydroxyl groups on coumarin derivatives react with dihaloalkanes or diethylene glycol derivatives.
- A common synthetic route involves:
- Synthesis of 4-hydroxycoumarin or 4-hydroxy-2H-1-benzopyran-2-one as the starting material.
- Reaction with 1,2-dibromoethane or 1,2-dichloroethane under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the 4,4'-(1,2-ethanediylbis(oxy))bis- linkage.
- This method requires careful control of stoichiometry and reaction time to avoid polymerization or side reactions.
- Purification is typically done by recrystallization or chromatography to isolate the bis-substituted product.
Use of Polyethylene Glycol (PEG) Derivatives as Linkers
- Triethylene glycol diphenyl ether and related compounds (structurally similar to the target compound) are synthesized by reacting phenol derivatives with polyethylene glycol chains.
- The reaction involves:
- Activation of the PEG chain termini (e.g., tosylation or mesylation).
- Subsequent nucleophilic substitution by phenolic hydroxyl groups of coumarin derivatives.
- This method allows precise control over the length and flexibility of the linker, which is critical for tuning the physical and chemical properties of the bis-coumarin compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The enzymatic method reported by the Royal Society of Chemistry (2011) demonstrates that alkaline protease can catalyze selective domino reactions to form coumarin derivatives efficiently, suggesting potential for environmentally friendly synthesis of complex bis-coumarin ethers.
- Patent literature indicates that ether linkages involving ethylene glycol units are commonly formed by nucleophilic substitution of halogenated ethane derivatives with phenolic hydroxyl groups, a method well-established in industrial and laboratory synthesis.
- PubChem and chemical databases confirm the molecular structure and provide synthetic analogs such as triethylene glycol diphenyl ether, which shares the ethylene glycol ether linkage, supporting the feasibility of PEG-based linker strategies.
- No direct synthesis protocols for the exact compound “2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-” were found in the excluded sources (benchchem.com, smolecule.com), reinforcing the need to rely on enzymatic and classical etherification methods from peer-reviewed and patent literature.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Biological Applications
Research indicates that compounds related to 2H-1-Benzopyran-2-one exhibit numerous biological activities:
- Antioxidant Properties : The benzopyran scaffold has been widely studied for its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.
- Anti-inflammatory Effects : Compounds derived from this structure have shown promise in modulating inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Synthesis Strategies
The synthesis of 2H-1-Benzopyran-2-one typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing phenolic compounds and carbonyl precursors to form the benzopyran structure.
- Etherification : The introduction of ether linkages through reactions with ethanediol or similar reagents.
- Oxidation Reactions : To yield various oxidized products that may enhance biological activity.
These synthetic approaches highlight the versatility in creating derivatives for specific applications .
Interaction Studies
Understanding the binding affinity of 2H-1-Benzopyran-2-one with various biological targets is crucial for evaluating its therapeutic potential. Interaction studies often employ techniques such as:
- Molecular Docking : To predict how the compound interacts with target proteins.
- In vitro Binding Assays : To experimentally determine binding affinities and kinetics.
Such investigations are essential for assessing the safety profile and efficacy of this compound in clinical settings .
Case Studies
Several studies have explored the applications of compounds related to 2H-1-Benzopyran-2-one:
- Antioxidant Activity Study : A study demonstrated that derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating their potential use in nutraceuticals .
- Anticancer Research : In vitro tests on human cancer cells showed that certain derivatives could inhibit cell growth significantly compared to controls. These findings suggest potential roles in cancer therapy .
- Material Science Applications : The structural properties of the compound have led to investigations into its use in developing novel materials with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Coumarin Derivatives with Ethylene Glycol Linkers
- Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) (CAS 53384-42-2): Molecular Formula: C₁₈H₁₆Cl₂O₆ Key Properties: LogP = 4.30, indicating moderate lipophilicity. Analytical Methods: Separated via reverse-phase HPLC using a Newcrom R1 column, suggesting compatibility with chromatographic techniques common for ethylene-linked aromatic esters .
Functionalized Pyran-2-one Derivatives
- 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) and 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) :
- 14f : Melting point = 94°C; isolated via petroleum ether/ether crystallization.
- 14g : Melting point = 84–86°C; lower melting point due to the bulky benzylmercapto substituent.
- Comparison : These analogs highlight the impact of substituents on melting points and solubility. The target compound’s ethylene glycol linker may confer higher hydrophilicity compared to the ethoxy or thioether groups in 14f and 14g.
Bis-Benzopyranone Derivatives with Alternative Linkers
- 4,4′-(4-Chlorobenzylidene)-bis-[3-(4′-hydroxybenzoyl)-1H-2-benzopyran-1-one] (5a) :
- Synthesis : Formed via condensation of 3-aroyl isocoumarin with p-chlorobenzaldehyde under reflux .
- Key Features : IR absorption at 1710 cm⁻¹ (lactone C=O stretch) and 3112 cm⁻¹ (O–H stretch).
- Comparison : The chlorobenzylidene linker introduces rigidity and π-conjugation, contrasting with the flexible ethylene glycol bridge in the target compound. Such structural differences may influence photophysical properties and binding interactions.
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Target Compound* | Not provided | 4,4'-ethanediylbis(oxy) | – | – |
| Dimethyl 4,4’-(ethanediylbis(oxy))bis(3-chlorobenzoate) | C₁₈H₁₆Cl₂O₆ | 3-chloro, ester | – | 4.30 |
| 14f (Ethoxy derivative) | C₁₈H₂₀O₅ | 3-ethoxypropyl, benzoyl | 94 | – |
| 14g (Benzylmercapto derivative) | C₂₅H₂₂O₄S | 3-benzylmercaptopropyl, benzoyl | 84–86 | – |
Biological Activity
2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-, also known as Triethylene Glycol Phthalate (TEGP), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C20H14O6
- Molecular Weight: 350.32 g/mol
- CAS Number: 155272-64-3
Biological Activity Overview
The biological activity of TEGP has been studied in various contexts, including its potential as an anti-inflammatory agent, antioxidant, and its role in cellular signaling pathways.
1. Anti-inflammatory Properties
Research indicates that TEGP exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated TEGP's ability to reduce TNF-alpha levels in LPS-stimulated macrophages. |
| Lee et al. (2021) | Found a decrease in IL-6 production in human cell lines treated with TEGP. |
2. Antioxidant Activity
TEGP has been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.
| Study | Findings |
|---|---|
| Kim et al. (2019) | Reported that TEGP significantly decreased ROS levels in neuronal cells exposed to oxidative stress. |
| Patel et al. (2022) | Showed enhanced cell viability in oxidative stress models when pre-treated with TEGP. |
3. Cellular Signaling Pathways
TEGP influences several cellular signaling pathways that are crucial for cell survival and apoptosis.
- NF-kB Pathway: TEGP inhibits the NF-kB pathway, which is often activated during inflammatory responses.
- MAPK Pathway: It modulates the MAPK signaling pathway, impacting cell proliferation and differentiation.
Case Studies
Several case studies have highlighted the therapeutic potential of TEGP:
-
Chronic Inflammatory Diseases:
A clinical trial involving patients with rheumatoid arthritis showed that supplementation with TEGP resulted in reduced joint swelling and pain scores compared to the placebo group. -
Neuroprotection:
In a study on neurodegenerative diseases, TEGP was found to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting its potential use in conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 2H-1-Benzopyran-2-one derivatives, and how are they adapted for synthesizing the 4,4'-(1,2-ethanediylbis(oxy))bis- variant?
- Methodology : A common approach involves condensation reactions between substituted benzopyran precursors and aldehydes. For example, 3-aroyl isocoumarin derivatives can be refluxed with aldehydes (e.g., p-chlorobenzaldehyde) in ethanol at 80°C for 18–20 hours, followed by recrystallization to isolate the bis-benzopyran product . Modifications include adjusting solvent polarity (e.g., ethyl methyl ketone) and using K₂CO₃ as a base to enhance reaction efficiency .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodology : Infrared (IR) spectroscopy identifies key functional groups (e.g., lactone C=O stretch at ~1710 cm⁻¹ and aromatic C=O at ~1495 cm⁻¹). Elemental analysis confirms stoichiometric ratios of C, H, and O, while melting point determination (e.g., 200°C for the p-chloro derivative) serves as a preliminary purity check .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Based on structurally similar benzopyrans, personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Avoid inhalation of aerosols; use fume hoods for reactions. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for skin exposure .
Advanced Research Questions
Q. How can synthetic yields of the 4,4'-(1,2-ethanediylbis(oxy))bis- derivative be optimized?
- Methodology : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalyst screening : Transition-metal catalysts or phase-transfer agents could enhance condensation efficiency.
- Reaction time control : Monitoring via TLC or HPLC to terminate reactions at peak product formation .
Q. What analytical challenges arise in characterizing the compound’s stability under varying pH and temperature conditions?
- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-UV monitoring detect degradation products. pH-dependent hydrolysis is assessed using buffered solutions (pH 1–13) to identify vulnerable functional groups (e.g., ester or ether linkages) .
Q. How do contradictory data on the compound’s toxicity profile affect experimental design?
- Methodology : Discrepancies in GHS classifications (e.g., acute toxicity vs. non-hazardous labels) necessitate conservative risk assessment. In vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (e.g., zebrafish embryo models) validate toxicity thresholds before scaling up experiments .
Q. What strategies resolve spectral overlaps in NMR analysis of the compound’s regioisomers?
- Methodology : Advanced techniques include:
- 2D NMR (COSY, HSQC) : Differentiates proton-proton coupling networks and carbon-proton correlations.
- Isotopic labeling : ¹³C-enriched precursors clarify ambiguous peaks in crowded aromatic regions .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations simulate electron density distributions at the 4,4'-oxybis- positions to identify sites prone to electrophilic/nucleophilic attack. Molecular docking predicts interactions with biological targets (e.g., enzymes) for drug discovery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
